molecular formula C40H38N2O4 B1532374 (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid CAS No. 1272755-60-8

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid

Cat. No.: B1532374
CAS No.: 1272755-60-8
M. Wt: 610.7 g/mol
InChI Key: CEOOTQDKDICVJW-DIPNUNPCSA-N
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Description

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610.7 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid is a synthetic amino acid derivative known for its structural complexity and potential biological applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis, and a trityl group that enhances its stability and solubility in various biological contexts. This article reviews the biological activity of this compound, focusing on its interaction with biological systems, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C40H33N3O4C_{40}H_{33}N_{3}O_{4}, with a molecular weight of approximately 619.71 g/mol. The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating its use in peptide synthesis.

PropertyValue
Molecular FormulaC40H33N3O4
Molecular Weight619.71 g/mol
CAS Number109425-51-6
SolubilitySoluble in organic solvents
StabilityStable under acidic and basic conditions

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and proteins involved in cellular signaling. Its structure allows it to mimic natural amino acids, facilitating its incorporation into peptides that can modulate biological pathways.

  • Receptor Binding : The compound exhibits significant binding affinity for certain receptors, including growth hormone receptors, which are crucial for metabolic regulation and growth processes.
  • Enzyme Interaction : Studies indicate that this compound can act as an inhibitor or modulator for specific enzymes involved in metabolic pathways, enhancing or inhibiting their activity depending on the context .

Case Studies

  • Growth Hormone Release : In a study examining the effects of modified amino acids on growth hormone release, this compound was shown to enhance the release of growth hormone in vitro, suggesting potential applications in endocrinology .
  • Antioxidant Activity : Research has demonstrated that derivatives of this compound exhibit antioxidant properties by scavenging free radicals, which may have implications for aging and oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound typically involves:

  • Fmoc Protection : The initial step involves protecting the amino group using the Fmoc strategy.
  • Tritylation : The trityl group is introduced to enhance stability during subsequent reactions.
  • Coupling Reactions : The final product is obtained through coupling reactions with other amino acids or peptide fragments using standard peptide synthesis techniques.

Applications

The unique properties of this compound make it valuable in several fields:

  • Peptide Synthesis : Its role as a building block in peptide synthesis is significant due to its protective groups that allow for selective reactions.
  • Pharmaceutical Development : The compound's ability to modulate biological activity positions it as a candidate for drug development targeting metabolic disorders and hormonal imbalances.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOOTQDKDICVJW-DIPNUNPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.